Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-
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Overview
Description
Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a benzoic acid core substituted with hydroxyimino, methylsulfonyl, and amino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- typically involves multiple steps. One common method starts with the formylation of a benzoic acid derivative, followed by oximation to introduce the hydroxyimino group. The methylsulfonyl group is then added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification processes to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylsulfonyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce aminobenzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of rust converters and corrosion inhibitors
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and reactivity, facilitating its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Another benzoic acid derivative with hydroxyl and carboxyl groups.
p-Hydroxybenzoic acid: Contains a hydroxyl group para to the carboxyl group.
Protocatechuic acid: Features two hydroxyl groups ortho to the carboxyl group.
Uniqueness
Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]- is unique due to the presence of the hydroxyimino and methylsulfonyl groups, which confer distinct chemical properties and reactivity compared to other benzoic acid derivatives. These functional groups enable specific interactions with biological targets and enhance the compound’s potential in various applications .
Properties
CAS No. |
183430-45-7 |
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Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
3-(hydroxyiminomethyl)-4-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C9H10N2O5S/c1-17(15,16)11-8-3-2-6(9(12)13)4-7(8)5-10-14/h2-5,11,14H,1H3,(H,12,13) |
InChI Key |
QKNXGCGKJCRGAY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)C=NO |
Origin of Product |
United States |
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